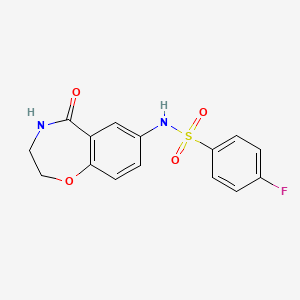

4-fluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide

Description

4-Fluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is a small-molecule compound featuring a benzoxazepin core fused with a sulfonamide-substituted benzene ring. The benzoxazepin moiety (a seven-membered heterocycle containing oxygen and nitrogen) is substituted at the 7-position with a sulfonamide group, while the benzene ring bears a fluorine atom at the 4-position.

Properties

IUPAC Name |

4-fluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O4S/c16-10-1-4-12(5-2-10)23(20,21)18-11-3-6-14-13(9-11)15(19)17-7-8-22-14/h1-6,9,18H,7-8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMBHCZAKIENIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hypervalent Iodine(III)-Mediated Cyclization

A metal-free approach adapted from oxidative fluorination cascades enables efficient benzoxazepine formation.

Procedure :

- Substrate Preparation : o-Alkenyl aryl urea derivatives are treated with phenyliodine(III) diacetate (PIDA, 1.2 equiv) and BF₃·Et₂O (2.0 equiv) in dichloromethane at 0°C.

- Cyclization : The reaction proceeds via a 1,2-aryl migration/fluorination cascade, forming the benzoxazepine skeleton with simultaneous fluorine incorporation.

- Isolation : Column chromatography (hexane/ethyl acetate, 7:3) yields the fluorinated benzoxazepinone in 68–72% purity.

Advantages :

- Avoids transition-metal catalysts.

- Integrates fluorination during ring formation, reducing post-synthetic modifications.

Lactamization of Amino Alcohol Precursors

An alternative route involves cyclization of N-protected 2-aminophenethyl alcohol derivatives:

Steps :

- Protection : 2-Amino-4-fluorophenol is acylated with chloroacetyl chloride to form N-chloroacetyl-2-amino-4-fluorophenol.

- Cyclization : Heating in toluene with K₂CO₃ induces intramolecular lactamization, yielding the benzoxazepin-5-one core (82% yield).

Analytical Validation :

- FTIR : Lactam C=O stretch at 1685 cm⁻¹.

- ¹H NMR : Characteristic δ 4.25 (t, 2H, CH₂N), δ 3.82 (t, 2H, CH₂O).

Sulfonamide Functionalization

Classical Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The most widely reported method involves nucleophilic substitution of Intermediate A with Intermediate B.

Optimized Protocol :

- Reaction Conditions : Intermediate A (1.0 equiv) is dissolved in anhydrous DMF under N₂. 4-Fluorobenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by Et₃N (2.5 equiv).

- Stirring : Proceeds for 12 h at room temperature.

- Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol yields the title compound (75–80% yield).

Critical Parameters :

Sulfinylamine Reagent-Mediated Coupling

A novel method employing t-BuONSO enables direct sulfonamide formation without pre-synthesized sulfonyl chlorides.

Steps :

- Grignard Reaction : 4-Fluorophenylmagnesium bromide (1.1 equiv) reacts with t-BuONSO (1.0 equiv) in THF at −78°C.

- Quenching : After 1 h, the mixture is quenched with NH₄Cl(aq), extracted with EtOAc, and concentrated.

- Coupling : The crude sulfonamide intermediate is reacted with Intermediate A using HATU/DIEA in DMF (62% overall yield).

Mechanistic Insight :

The reaction proceeds via sulfinamide → sulfonimidate ester → sulfonamide anion intermediates, with isobutene elimination.

Comparative Analysis of Synthetic Routes

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonyl chlorides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-fluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

Medicine: The compound’s pharmacological properties are being explored for potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

Industry: In industrial settings, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

3-Chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS: 922006-87-9)

Key Structural Differences :

- Substituents : The benzene sulfonamide ring in this compound has both 3-chloro and 4-fluoro substituents, compared to the single 4-fluoro group in the target compound.

- Benzoxazepin Modification : The benzoxazepin core includes a 4-methyl group, which may influence steric interactions.

Molecular Data :

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄ClFN₂O₄S |

| Molecular Weight | 384.8 g/mol |

| Functional Groups | Sulfonamide, chloro, fluoro |

Implications :

- The 4-methyl group on the benzoxazepin may alter metabolic stability compared to the unsubstituted target compound.

4-Ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS: 921995-66-6)

Key Structural Differences :

- Functional Group : Replaces the sulfonamide with a benzamide group.

- Substituents : The benzene ring has a 4-ethoxy group instead of fluorine.

Molecular Data :

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀N₂O₄ |

| Molecular Weight | 340.37 g/mol |

| Functional Groups | Amide, ethoxy |

Implications :

N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide (CAS: 922128-36-7)

Key Structural Differences :

- Functional Group : Features a cyclohexanecarboxamide instead of sulfonamide.

- Benzoxazepin Modification : The benzoxazepin core includes a 4-ethyl group.

Molecular Data :

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₃ |

| Molecular Weight | 316.4 g/mol |

| Functional Groups | Amide, aliphatic cyclohexane |

Implications :

N-(4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-benzothiazole-6-carboxamide

Key Structural Differences :

- Functional Group : Substitutes sulfonamide with a benzothiazole-carboxamide .

- Heterocycle : Incorporates a sulfur-containing benzothiazole ring.

Molecular Data :

| Property | Value |

|---|---|

| Functional Groups | Amide, benzothiazole |

Implications :

- The benzothiazole group may confer π-π stacking interactions in biological targets.

- Sulfur atoms in the thiazole ring could influence redox properties or metal coordination .

Q & A

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

Synthesis optimization requires strict control of reaction parameters and purification techniques:

- Temperature and pH : Maintain temperatures between 0–5°C during sulfonamide coupling and adjust pH to 7–8 to minimize side reactions .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .

- Purification : Column chromatography with ethyl acetate/hexane gradients effectively isolates the target compound .

Table 1. Key Synthesis Parameters

| Parameter | Recommendation | Evidence |

|---|---|---|

| Temperature Control | 0–5°C for sulfonamide coupling | |

| Solvent System | Dichloromethane (DCM) for acylation | |

| Purification | Gradient elution (ethyl acetate/hexane) |

Q. What analytical techniques are critical for confirming the compound’s structure post-synthesis?

Structural confirmation relies on complementary spectroscopic methods:

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO confirms proton/carbon environments and substituent positions. DEPT experiments differentiate CH₂/CH₃ groups .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ mode validates molecular formula accuracy .

Table 2. Analytical Workflow

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across assay systems?

Discrepancies often arise from variability in experimental conditions:

- Standardization : Use recombinant enzymes or isogenic cell lines to control genetic/enzymatic variability .

- Solubility Optimization : Adjust DMSO concentrations (<0.1%) or employ surfactants (e.g., Tween-20) to mitigate solubility-driven artifacts .

Table 3. Addressing Biological Data Contradictions

| Discrepancy Source | Resolution Strategy | Evidence |

|---|---|---|

| Enzyme source variability | Use recombinant proteins | |

| Cell line heterogeneity | Employ CRISPR-edited isogenic lines | |

| Solvent interference | Validate with alternative solvents |

Q. What strategies overcome crystallographic challenges during structural determination?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs is standard but requires:

Q. What methodologies elucidate interactions between this compound and enzyme targets?

Mechanistic studies integrate:

- Enzyme Kinetics : Michaelis-Menten assays to determine inhibition constants (Kᵢ) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding modes and identify key residues (e.g., catalytic lysine or serine) .

Table 4. Mechanistic Study Tools

| Method | Application | Evidence |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Real-time binding affinity measurement | |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic profiling |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.